![molecular formula C15H10N2O4 B1189812 2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1189812.png)
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzylidene group attached to an isoindole dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and phthalimide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylated products.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
作用机制
The mechanism of action of 2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
相似化合物的比较
Similar Compounds
- 2-[(3,4-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione
- 2-[(2,4-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to the specific positioning of the hydroxyl groups on the benzylidene moiety. This positioning influences its reactivity and interaction with other molecules, making it distinct from its analogs.
属性
分子式 |
C15H10N2O4 |
|---|---|
分子量 |
282.25g/mol |
IUPAC 名称 |
2-[(E)-(2,3-dihydroxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O4/c18-12-7-3-4-9(13(12)19)8-16-17-14(20)10-5-1-2-6-11(10)15(17)21/h1-8,18-19H/b16-8+ |
InChI 键 |
RCRWAHFZMFASKL-LZYBPNLTSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C(=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


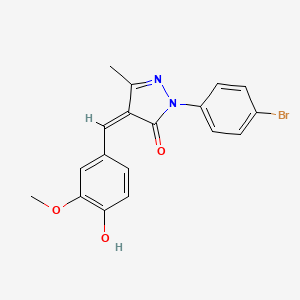
![1-(4-Chlorophenyl)-6-hydroxy-5-[(Z)-[1-(4-iodophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N'-[(3-bromophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B1189734.png)
![3,5-Dibromo-4-hydroxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1189735.png)
![4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL](/img/structure/B1189736.png)
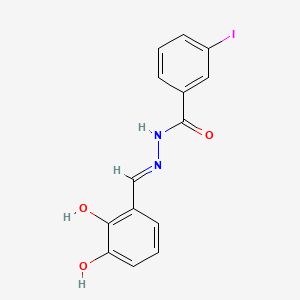
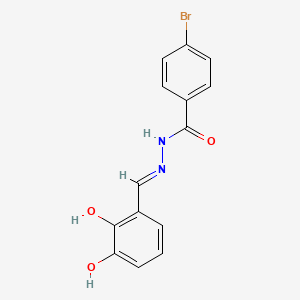
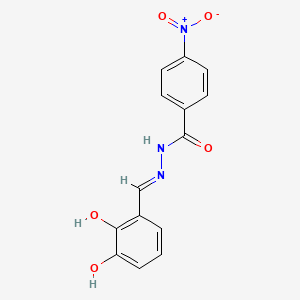
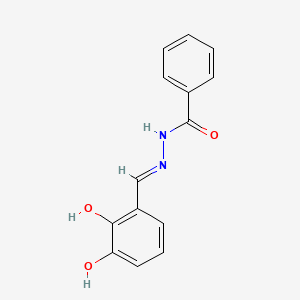
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile](/img/structure/B1189749.png)
